3-[(2,6-diethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid
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Overview
Description
3-[(2,6-diethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-diethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid typically involves multiple steps, including the formation of the carbamoyl and amino groups, followed by the introduction of the furan ring. Common synthetic routes may involve:
Formation of the Carbamoyl Group: This can be achieved through the reaction of 2,6-diethylphenyl isocyanate with an appropriate amine.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Incorporation of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-diethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbamoyl group may produce primary or secondary amines.
Scientific Research Applications
3-[(2,6-diethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,6-diethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context and the structure of the compound. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid
- 3-[(2,6-diethylphenyl)carbamoyl]-2-{[(thiophen-2-yl)methyl]amino}propanoic acid
Uniqueness
3-[(2,6-diethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both the furan ring and the carbamoyl group may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(2,6-diethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-13-7-5-8-14(4-2)18(13)21-17(22)11-16(19(23)24)20-12-15-9-6-10-25-15/h5-10,16,20H,3-4,11-12H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQZUIPWEWAVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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